molecular formula C23H30N2O3 B2860457 Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate CAS No. 2305255-89-2

Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate

Cat. No. B2860457
CAS RN: 2305255-89-2
M. Wt: 382.504
InChI Key: IFZBHQLUHXNTJM-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate and similar compounds have been explored for their role in enantioselective synthesis. A study by Arvanitis et al. (1998) focuses on the synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids. The synthesis involves electrophilic attack and introduces nitrogen through the Curtius reaction, highlighting the compound's potential in creating structurally specific molecules (Arvanitis et al., 1998).

Molecular Structures and Hydrogen-Bond Connectivity

Howie et al. (2011) examined the molecular structures of tert-butyl hydroxyethylcarbamates. Their study reveals how variations in substituents impact the hydrogen-bond connectivity in molecular layers, underscoring the importance of such compounds in understanding and manipulating molecular interactions (Howie et al., 2011).

Building Blocks in Organic Synthesis

Guinchard et al. (2005) demonstrated the utility of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as building blocks in organic synthesis. These compounds, which are related to tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate, act as N-(Boc)-protected nitrones in reactions with organometallics, highlighting their versatility in organic chemistry (Guinchard et al., 2005).

Metalation and Alkylation Studies

Sieburth et al. (1996) investigated tert-butyl carbamate derivatives for their ability to undergo metalation and subsequent reaction with electrophiles. Their study offers insights into the reactivity of these compounds and their potential applications in creating α-functionalized α-amino silanes (Sieburth et al., 1996).

Crystallographic Studies

Kant et al. (2015) conducted synthetic and crystallographic studies on tert-butyl carbazole derivatives. Their research contributes to understanding the structural aspects of such compounds, particularly in terms of hydrogen bonding and crystal packing, which is crucial for the development of new materials and drugs (Kant et al., 2015).

properties

IUPAC Name

tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-22(2,3)28-21(26)24-15-14-23(27)16-25(17-23)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20,27H,14-17H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZBHQLUHXNTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate

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